2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a furan-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2-chloroaniline with acetic anhydride under acidic conditions to form 2-chloroacetanilide.
Introduction of the furan-2-ylmethyl group: The 2-chloroacetanilide can then be reacted with furan-2-carbaldehyde in the presence of a base such as sodium hydride to form the corresponding imine, which is subsequently reduced to the amine.
Introduction of the thiophen-3-ylmethyl group: Finally, the amine can be reacted with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines derived from the reduction of the acetamide carbonyl group.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)acetamide
- 2-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Comparison: Compared to these similar compounds, 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both furan and thiophene rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-17-6-2-1-4-15(17)10-18(21)20(11-14-7-9-23-13-14)12-16-5-3-8-22-16/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESEYNHVBXPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N(CC2=CSC=C2)CC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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